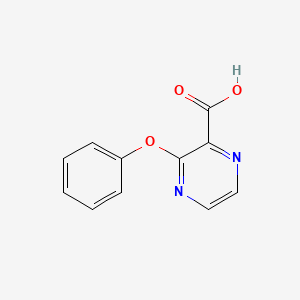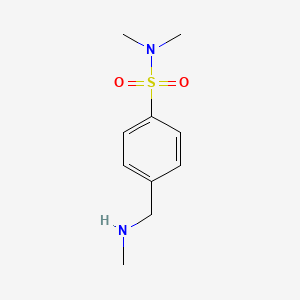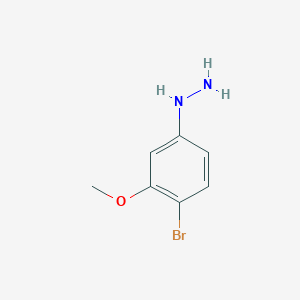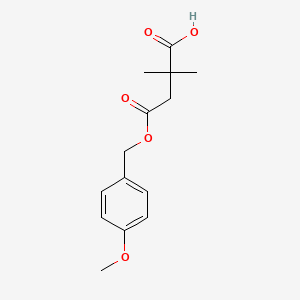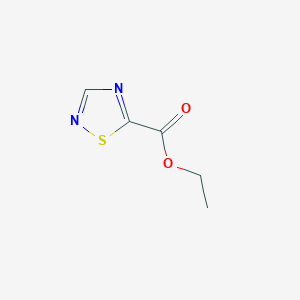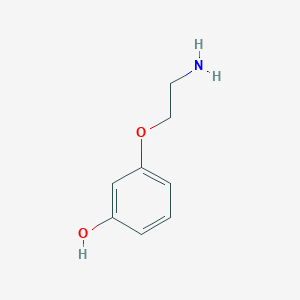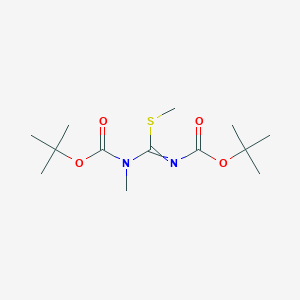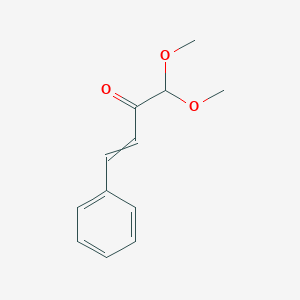![molecular formula C29H29NO4S B1396741 Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 1398623-71-6](/img/structure/B1396741.png)
Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester
説明
科学的研究の応用
Bioluminescence Imaging Experiments
D-Luciferin-6’-Phenyl-2’-(Phenylthio) Hexanoic Acid is a popular substrate used in bioluminescence imaging experiments. Bioluminescence imaging is a powerful method for detecting biomolecules and physiological phenomena, as well as monitoring gene expression in living animals .
Gene Assays
The bioluminescence reaction is routinely used for gene assays . This involves the use of bioluminescence to detect and measure the activity of specific genes.
Detection of Protein-Protein Interactions
Bioluminescence is used to detect protein-protein interactions . This is crucial in understanding the functional networks within a cell and can help in the study of diseases and the development of drugs.
High-Throughput Screening in Drug Discovery
High-throughput screening (HTS) in drug discovery is another application of bioluminescence . HTS is a method used in drug discovery to identify active compounds, antibodies, or genes which modulate a particular biomolecular pathway.
Hygiene Control
Bioluminescence is used in hygiene control . This involves the use of bioluminescence to detect and measure the presence of microorganisms, which is crucial in maintaining hygiene standards in various industries such as food and pharmaceuticals.
Analysis of Pollution in Ecosystems
Bioluminescence is used in the analysis of pollution in ecosystems . This involves the use of bioluminescent organisms or substances to detect and measure the level of pollution in an ecosystem.
7. In Vivo Imaging in Small Mammals Bioluminescence is used for in vivo imaging in small mammals . This involves the use of bioluminescence to visualize biological processes within a living organism, providing valuable insights into the functioning of biological systems.
Biolayer Interferometry (BLI)
BLI 800 is used in Biolayer Interferometry (BLI), an optical technique that analyzes macromolecular interactions in real-time, producing more high-throughput information than previously designed technologies .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-tritylsulfanylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO4S/c31-26-20-21-27(32)30(26)34-28(33)19-11-4-12-22-35-29(23-13-5-1-6-14-23,24-15-7-2-8-16-24)25-17-9-3-10-18-25/h1-3,5-10,13-18H,4,11-12,19-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUAUZIVAPAXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



